Lipophilicity (LogP) Benchmarking: Enabling Superior Membrane Permeability Compared to Core Scaffold
The calculated LogP for 7-Chloro-3-phenyl-1H-pyrazolo[4,3-d]pyrimidine is 2.67330 . This value is significantly higher than the predicted LogP of approximately 0.5–1.0 for the unsubstituted pyrazolo[4,3-d]pyrimidine core scaffold, based on class-level inference from similar heterocycles . The quantitative difference of approximately +1.7 to +2.2 log units directly translates to enhanced membrane permeability and potential for improved cellular uptake.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.67330 |
| Comparator Or Baseline | Unsubstituted pyrazolo[4,3-d]pyrimidine core: predicted LogP ~0.5–1.0 (class-level inference) |
| Quantified Difference | Increase of approximately 1.7–2.2 log units |
| Conditions | Computational prediction (ChemSrc database) |
Why This Matters
This LogP value guides the selection of this compound for cellular assays where passive membrane diffusion is required, and it informs formulation strategies for in vitro studies.
